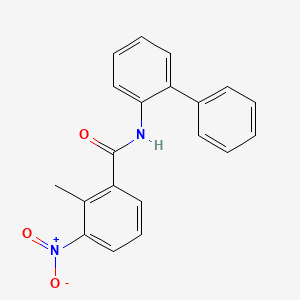

N-2-biphenylyl-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-2-biphenylyl-2-methyl-3-nitrobenzamide" is a compound that falls within the category of nitrobenzamides, a class of chemicals known for their diverse chemical reactions and potential biological activities. The interest in such compounds stems from their structural complexity and the functionalities they present, which can lead to varied applications in materials science and potentially in pharmacology, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves complex organic reactions aimed at introducing specific functional groups to achieve desired properties. While direct synthesis of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" is not detailed, related compounds undergo processes such as acylation, nitration, and subsequent modifications to achieve the nitrobenzamide framework with specific substituents (Samimi & Yamin, 2014).

Molecular Structure Analysis

Nitrobenzamides display varied three-dimensional framework structures determined by intermolecular interactions such as hydrogen bonding, pi-pi stacking, and other non-covalent interactions. These interactions significantly influence the crystal packing and molecular conformation of these compounds (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide compounds participate in diverse chemical reactions, including photo-rearrangement and reactions with nucleophiles, leading to the formation of various products with potential applications. The presence of nitro and amide groups in these compounds facilitates such reactivity, allowing for the synthesis of complex molecules (Gunn & Stevens, 1973).

Physical Properties Analysis

The physical properties of nitrobenzamides, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties can be significantly affected by the presence of specific substituents and the overall molecular geometry, which in turn influences their behavior in different environments and potential applications (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" and related compounds are defined by the functional groups present. The nitro group, for instance, imparts electron-withdrawing characteristics, affecting the compound's reactivity towards reduction, nucleophilic substitution, and other chemical transformations. Similarly, the amide linkage influences the compound's acidity, hydrogen bonding capacity, and reactivity towards hydrolysis (Iwasaki et al., 1988).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-3-nitro-N-(2-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOHHGPJVGYYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)

![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)

![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)

![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)

![N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5888928.png)

![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)